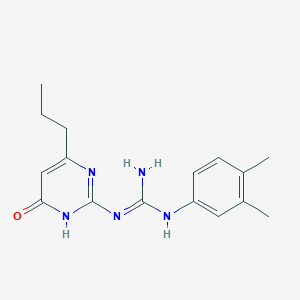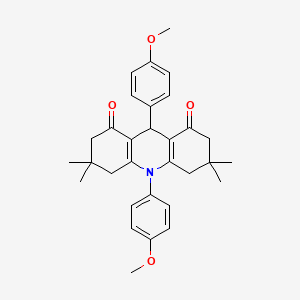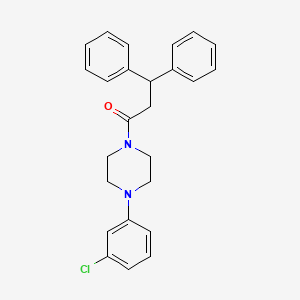
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as SMT 19969, is a small-molecule inhibitor of bacterial type II topoisomerases. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 works by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for bacterial DNA replication and transcription. Specifically, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 binds to the DNA cleavage complex formed by the topoisomerase enzyme, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks. This ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in plasma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying a range of bacterial species. In addition, its low toxicity and good pharmacokinetic properties make it a safe and effective tool for in vitro and in vivo studies. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969. One possibility is to explore its activity against other bacterial species, including those that are resistant to other antibiotics. Another direction is to optimize the synthesis process to increase the yield and reduce the cost of production. Finally, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 could be further developed as a clinical candidate for the treatment of bacterial infections.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 involves a multi-step process, starting with the reaction of 3,4-dimethylphenylamine with 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine to form the intermediate 4-propyl-1,6-dihydro-2-pyrimidinone-6-carboxylic acid. This intermediate is then reacted with guanidine to form the final product, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been extensively studied for its antibacterial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA and Pseudomonas aeruginosa. In addition, N-(3,4-dimethylphenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 19969 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a new antibiotic.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-5-12-9-14(22)20-16(19-12)21-15(17)18-13-7-6-10(2)11(3)8-13/h6-9H,4-5H2,1-3H3,(H4,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXOQPTERWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)